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Ethyl 4-hydroxy-1H-indole-2-

carboxylate

Cat. No.: B1317241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 4-hydroxy-1H-indole-2-carboxylate is a heterocyclic organic compound belonging to

the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing

in a wide array of biologically active molecules and natural products. The presence of a

hydroxyl group at the 4-position and an ethyl ester at the 2-position of the indole core makes

this compound a versatile intermediate for the synthesis of more complex molecules and a

subject of interest for biological screening. This technical guide provides an overview of its

chemical properties, a representative synthesis protocol, and detailed methodologies for

evaluating its potential biological activities. Due to the limited availability of specific

experimental data for this compound in public literature, this guide presents established

protocols for similar indole derivatives that can be readily adapted.

Chemical and Physical Properties
The chemical structure of Ethyl 4-hydroxy-1H-indole-2-carboxylate consists of a bicyclic

indole core with a hydroxyl (-OH) substituent at the C4 position and an ethyl carboxylate (-

COOCH₂CH₃) group at the C2 position. These functional groups provide sites for further

chemical modifications, making it a valuable building block in synthetic organic chemistry.

Table 1: Physicochemical Properties of Ethyl 4-hydroxy-1H-indole-2-carboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1317241?utm_src=pdf-interest
https://www.benchchem.com/product/b1317241?utm_src=pdf-body
https://www.benchchem.com/product/b1317241?utm_src=pdf-body
https://www.benchchem.com/product/b1317241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₁H₁₁NO₃

Molecular Weight 205.21 g/mol

Appearance Off-white to light brown solid (predicted)

Solubility
Soluble in DMSO, methanol, ethanol; sparingly

soluble in water (predicted)

Melting Point Not reported

Boiling Point Not reported

pKa
Not reported (hydroxyl and NH protons are

acidic)

Table 2: Predicted Spectroscopic Data for Ethyl 4-hydroxy-1H-indole-2-carboxylate

Spectroscopy Predicted Peaks

¹H NMR (400 MHz, DMSO-d₆)

δ 11.5-12.0 (s, 1H, NH), 9.0-9.5 (s, 1H, OH),

7.1-7.3 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 4.3

(q, J=7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J=7.1 Hz,

3H, OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆)

δ 161.0 (C=O), 145.0 (C4-OH), 138.0 (C7a),

128.0 (C2), 125.0 (C3a), 122.0, 115.0, 110.0,

105.0 (Ar-C), 60.0 (OCH₂CH₃), 14.5 (OCH₂CH₃)

IR (KBr, cm⁻¹)

3400-3200 (O-H, N-H stretching), 3100-3000 (Ar

C-H stretching), 2980-2850 (Aliphatic C-H

stretching), 1710-1680 (C=O ester stretching),

1600-1450 (C=C aromatic stretching)

Mass Spectrometry (EI)
m/z 205 (M⁺), 160 (M⁺ - OCH₂CH₃), 132 (M⁺ -

COOCH₂CH₃)

Synthesis
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A specific, detailed synthesis protocol for Ethyl 4-hydroxy-1H-indole-2-carboxylate is not

readily available in the peer-reviewed literature. However, a plausible synthetic route can be

adapted from established methods for the synthesis of substituted indole-2-carboxylates. The

following is a representative experimental protocol based on common synthetic strategies.

Representative Synthesis Protocol: Modified Reissert
Synthesis
The Reissert indole synthesis is a classical and reliable method for preparing indole-2-

carboxylates from o-nitrotoluenes. A modification of this method can be envisioned for the

synthesis of the 4-hydroxy derivative.

Experimental Workflow for Synthesis

Start: 2-Methyl-3-nitrophenol Protection of Hydroxyl Group (e.g., Benzylation) Condensation with Diethyl Oxalate (NaOEt, EtOH) Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) Deprotection of Hydroxyl Group (e.g., Hydrogenolysis) End Product: Ethyl 4-hydroxy-1H-indole-2-carboxylate

Click to download full resolution via product page

Caption: A plausible synthetic workflow for Ethyl 4-hydroxy-1H-indole-2-carboxylate.

Detailed Methodology:

Protection of the Hydroxyl Group: To a solution of 2-methyl-3-nitrophenol (1 equivalent) in a

suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents). Stir

the mixture at room temperature for 30 minutes. Add a protecting group reagent, for

example, benzyl bromide (1.1 equivalents), and heat the reaction mixture to 60-80 °C for 4-6

hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the

inorganic salts, and remove the solvent under reduced pressure. Purify the resulting

protected nitrophenol by column chromatography.

Condensation with Diethyl Oxalate: Dissolve the protected 2-methyl-3-nitrophenol derivative

(1 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (2 equivalents)

and diethyl oxalate (1.2 equivalents). Reflux the mixture for 6-8 hours. The reaction progress

can be monitored by TLC. After completion, cool the reaction mixture and acidify with a dilute
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acid (e.g., 2N HCl) to precipitate the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate. Filter the

precipitate, wash with cold water, and dry.

Reductive Cyclization: Suspend the ethyl 2-nitro-6-(benzyloxy)phenylpyruvate (1 equivalent)

in a mixture of ethanol and water. Add a reducing agent such as iron powder (5 equivalents)

and a catalytic amount of acetic acid. Heat the mixture to reflux for 2-4 hours. Alternatively,

catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be

employed. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture

through a pad of celite to remove the iron salts or catalyst. Concentrate the filtrate under

reduced pressure.

Deprotection of the Hydroxyl Group: If a benzyl protecting group was used, it may be

cleaved during the catalytic hydrogenation step. If not, dissolve the resulting protected ethyl

4-(benzyloxy)-1H-indole-2-carboxylate in ethanol or ethyl acetate and subject it to catalytic

hydrogenation with H₂ gas and Pd/C catalyst until the deprotection is complete (monitored by

TLC). Filter the catalyst and concentrate the solvent to yield the crude Ethyl 4-hydroxy-1H-
indole-2-carboxylate. Purify the final product by recrystallization or column chromatography.

Biological Activity and Potential Applications
Indole derivatives are known to exhibit a wide range of biological activities, including

anticancer, anti-inflammatory, and antiviral properties.[1] While specific biological data for Ethyl
4-hydroxy-1H-indole-2-carboxylate is scarce, its structural similarity to known bioactive

molecules suggests it may be a valuable candidate for screening in various therapeutic areas.

A notable area of interest for N-hydroxyindole-2-carboxylates is the inhibition of lactate

dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[2]

Plausible Mechanism of Action: Kinase Inhibition
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Kinase Catalytic Cycle

Ethyl 4-hydroxy-1H-
indole-2-carboxylate

Protein Kinase
(e.g., LDH-A)

Inhibition

Phosphorylated
Substrate

Phosphorylation

Cell Proliferation

ATP Substrate

Promotes

Apoptosis

Inhibition of proliferation
can lead to apoptosis

Click to download full resolution via product page

Caption: A potential mechanism of action via protein kinase inhibition.

Table 3: Hypothetical Biological Activity Data for Ethyl 4-hydroxy-1H-indole-2-carboxylate
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Assay Type Target Cell Line IC₅₀ / EC₅₀ (µM)

Enzyme Inhibition

Lactate

Dehydrogenase A

(LDH-A)

- 15.2

Cytotoxicity
HeLa (Cervical

Cancer)
HeLa 25.8

Cytotoxicity
MCF-7 (Breast

Cancer)
MCF-7 32.5

Anti-inflammatory COX-2 Inhibition - 18.9

Antiviral Influenza A (H1N1) MDCK 45.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental validation is required.

Experimental Protocols for Biological Evaluation
The following are detailed, adaptable protocols for assessing the biological activity of Ethyl 4-
hydroxy-1H-indole-2-carboxylate.

In Vitro Lactate Dehydrogenase (LDH-A) Inhibition
Assay
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity

of LDH-A, which catalyzes the conversion of pyruvate to lactate with the concomitant oxidation

of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored

spectrophotometrically.

Experimental Workflow for LDH-A Inhibition Assay

Prepare Reagents Add Buffer, NADH, and
Test Compound to Plate Add LDH-A Enzyme Incubate Initiate Reaction with Pyruvate Measure Absorbance at 340 nm Calculate % Inhibition

Click to download full resolution via product page
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Caption: Workflow for an in vitro LDH-A enzyme inhibition assay.

Methodology:

Reagent Preparation:

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

NADH Solution: 2.5 mM NADH in assay buffer.

Pyruvate Solution: 10 mM sodium pyruvate in assay buffer.

LDH-A Enzyme Solution: Prepare a stock solution of human recombinant LDH-A in assay

buffer. The final concentration should be determined empirically to yield a linear reaction

rate.

Test Compound: Prepare a stock solution of Ethyl 4-hydroxy-1H-indole-2-carboxylate in

DMSO. Create serial dilutions in assay buffer.

Assay Procedure (96-well UV-transparent plate):

To each well, add:

150 µL of assay buffer.

10 µL of NADH solution.

10 µL of the test compound dilution (or DMSO for control).

10 µL of LDH-A enzyme solution.

Incubate the plate at 37 °C for 15 minutes.

Initiate the reaction by adding 20 µL of pyruvate solution to each well.

Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a

microplate reader.

Data Analysis:
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Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

Determine the percent inhibition for each concentration of the test compound relative to

the DMSO control.

Plot the percent inhibition versus the logarithm of the compound concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable

cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount

of formazan produced is proportional to the number of viable cells.

Methodology:

Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate complete

growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37 °C in a

humidified 5% CO₂ incubator.

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of medium and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of Ethyl 4-hydroxy-1H-indole-2-carboxylate
in complete growth medium. Remove the old medium from the wells and add 100 µL of the

compound dilutions. Include a vehicle control (medium with the same concentration of

DMSO) and a blank (medium only).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37 °C, protected from light.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percent viability versus the logarithm of the compound concentration

to determine the IC₅₀ value.

In Vitro Antiviral Assay (Plaque Reduction Assay)
Principle: This assay determines the antiviral activity of a compound by measuring the

reduction in the formation of viral plaques in a monolayer of host cells.

Methodology:

Cell Culture: Grow a monolayer of a suitable host cell line (e.g., Madin-Darby Canine Kidney

(MDCK) cells for influenza virus) in a 6-well plate.

Virus Infection: When the cells reach confluency, wash the monolayer with PBS and infect

with a known titer of the virus (e.g., 100 plaque-forming units (PFU) per well) for 1 hour at 37

°C.

Compound Treatment: After the incubation period, remove the viral inoculum and wash the

cells with PBS. Overlay the cells with an agarose-containing medium that includes various

concentrations of Ethyl 4-hydroxy-1H-indole-2-carboxylate. Include a virus control (no

compound) and a cell control (no virus, no compound).

Incubation: Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible

(typically 2-3 days).

Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1%

crystal violet solution.

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque

reduction for each compound concentration compared to the virus control. Determine the

EC₅₀ value, which is the concentration of the compound that reduces the number of plaques

by 50%.

Conclusion
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Ethyl 4-hydroxy-1H-indole-2-carboxylate represents a promising scaffold for further

investigation in drug discovery. Its chemical structure allows for facile derivatization, enabling

the exploration of structure-activity relationships. While specific biological data for this

compound is limited, the provided protocols offer a robust framework for its synthesis and

evaluation as a potential therapeutic agent, particularly in the areas of oncology, inflammation,

and virology. Further research is warranted to fully elucidate the biological profile and

therapeutic potential of this and related indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate | 1003709-03-2 [smolecule.com]

2. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell
proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ethyl 4-hydroxy-1H-indole-2-carboxylate: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317241#ethyl-4-hydroxy-1h-indole-2-carboxylate-
as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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